molecular formula C17H14N4O6 B2783954 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 941937-69-5

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2783954
CAS No.: 941937-69-5
M. Wt: 370.321
InChI Key: KVVQBZNGLVUKQR-UHFFFAOYSA-N
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Description

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and agriculture. The presence of both nitro and oxadiazole functional groups in this compound makes it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3,5-dimethoxyphenylhydrazine: This is achieved by reacting 3,5-dimethoxyaniline with hydrazine hydrate under reflux conditions.

    Cyclization to form 1,3,4-oxadiazole: The hydrazine derivative is then reacted with an appropriate carboxylic acid or its derivative (such as an ester or acid chloride) to form the oxadiazole ring.

    Nitration: The oxadiazole compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: Finally, the nitrated oxadiazole is reacted with 3-nitrobenzoyl chloride in the presence of a base (such as triethylamine) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various chemical transformations.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the substituent, products can vary widely, including halogenated or alkylated derivatives.

Scientific Research Applications

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Agriculture: It may be used in the development of new agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxadiazole ring can also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
  • N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
  • N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Uniqueness

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is unique due to the presence of both 3,5-dimethoxyphenyl and nitrobenzamide moieties, which confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an oxadiazole ring fused with a nitrobenzamide moiety. The molecular formula is C16H15N3O4C_{16}H_{15}N_3O_4, with a molecular weight of approximately 341.31 g/mol. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Inhibition of Enzymes : It has shown potential as an inhibitor of cholinesterases (AChE and BChE), which are crucial in neurotransmission. In vitro studies have demonstrated effective inhibition rates, indicating its potential in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Research indicates that this compound possesses anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Cell Line IC50 (µM) Effect
HeLa12.5Induces apoptosis
MCF-715.0Cell cycle arrest
A54910.0Inhibits proliferation

Neuroprotective Effects

In models of neurodegeneration, such as those induced by scopolamine or amyloid-beta (Aβ), the compound has demonstrated cognitive enhancement and neuroprotection. Behavioral tests like the Morris water maze have shown improved memory retention in treated animals .

Case Studies

  • Neuroprotection in Alzheimer's Models :
    • A study evaluated the effects of this compound on cognitive functions in rat models of Alzheimer's disease. The compound significantly improved performance in memory tests compared to controls .
  • Antimicrobial Efficacy :
    • Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against both pathogens, showcasing its potential as an antibacterial agent.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Dual Inhibition : The compound has been identified as a dual inhibitor of AChE and BChE with IC50 values indicating strong potency compared to standard drugs like donepezil .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affect biological activity. Electron-withdrawing groups enhance AChE inhibition while electron-donating groups reduce efficacy .

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6/c1-25-13-7-11(8-14(9-13)26-2)16-19-20-17(27-16)18-15(22)10-4-3-5-12(6-10)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVQBZNGLVUKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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